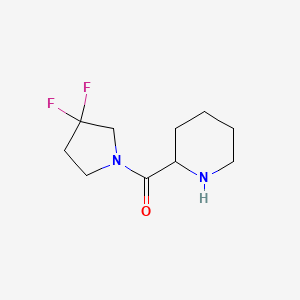

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

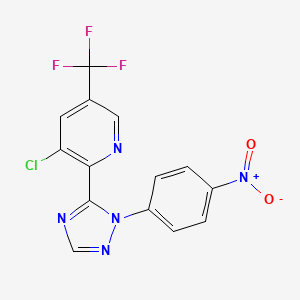

Vue d'ensemble

Description

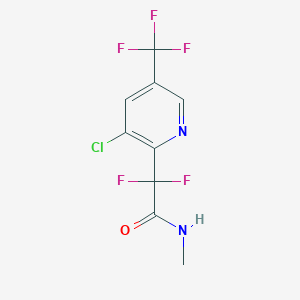

“(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a dipeptidyl peptidase IV inhibitor that has been studied for the treatment of type 2 diabetes . It has a molecular weight of 218.24 and a molecular formula of C10H16F2N2O .

Molecular Structure Analysis

The molecular structure of “(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” consists of a pyrrolidine ring and a piperidine ring, both of which are common structures in organic chemistry .Chemical Reactions Analysis

The major route of metabolism of “(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species. Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1). Phase II metabolic pathways include carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .Applications De Recherche Scientifique

Chemical Properties

“(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a chemical compound with the CAS Number: 1888584-65-3. It has a molecular weight of 218.25 .

Pharmacokinetics

The disposition of “(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” was examined in rats, dogs, and humans after oral administration of a single dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats . Absorption of the compound was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose .

Metabolism

The major route of metabolism for this compound was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .

Dipeptidyl Peptidase IV Inhibitor

“(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes . This suggests that the compound could have potential applications in the field of diabetes research and treatment.

Drug Development

The compound has been used in the development of selective human 5-HT1D receptor ligands . This suggests potential applications in the field of neurology and mental health research.

Mécanisme D'action

Propriétés

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUXJYPCXNOKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)

![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)

![3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol](/img/structure/B1436231.png)

![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)